molecular formula C10H11NO B1599858 4-methyl-3,4-dihydro-1H-quinolin-2-one CAS No. 30696-28-7

4-methyl-3,4-dihydro-1H-quinolin-2-one

Cat. No. B1599858
CAS RN: 30696-28-7
M. Wt: 161.2 g/mol
InChI Key: GTTFYSJDNZFRLZ-UHFFFAOYSA-N
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Description

“4-methyl-3,4-dihydro-1H-quinolin-2-one” is a derivative of 2,3-dihydro-1H-quinolin-2-one . These compounds are important due to their prevalence in natural products and pharmacologically useful compounds . They have been synthesized and evaluated for various biological activities .


Synthesis Analysis

The synthesis of 2,3-dihydro-1H-quinolin-2-one derivatives involves a post-Ugi modification strategy . Another method involves the use of Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . The synthesis of these compounds is also achieved through intramolecular Friedel Craft alkylation .

Scientific Research Applications

Antimicrobial Agent Synthesis

4-Methyl-3,4-dihydro-1H-quinolin-2-one derivatives have been synthesized and evaluated as potential antimicrobial agents. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have shown promise in antibacterial and antifungal activity studies (Holla et al., 2006).

Neurotropic Activity Research

The neurotropic activity of certain compounds structurally related to 4-methyl-3,4-dihydro-1H-quinolin-2-one has been investigated. For example, a study found significant reduction in motor activity of mice after administration of a compound derived from pyrrolo[3,4-b]quinolin-9-amine, indicating potential neurotropic effects (Zaliznaya et al., 2020).

Carbonic Anhydrase Inhibition

A study on 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to coumarins, revealed its potential as an inhibitor of α-carbonic anhydrases without hydrolysis of the lactam ring. This suggests its role in a new class of enzyme inhibitors with distinct mechanisms compared to coumarins (Vullo et al., 2015).

Rho-Kinase Inhibition for Hypertension

Compounds based on 4-methyl-3,4-dihydro-1H-quinolin-2-one have been synthesized to investigate their potency in inhibiting Rho-kinase enzymes, which play a significant role in arterial hypertension (Letellier et al., 2008).

Vasorelaxing Activity Evaluation

Research has been conducted to explore the vasorelaxing structure-activity relationships of α-methylidene-γ-butyrolactone bearing quinolin-2(1H)-one derivatives. The studies showed dose-dependent vasorelaxing effects, making these compounds potential candidates for cardiovascular therapies (Wang et al., 2001).

Antioxidant and Toxicological Studies

Novel pyrimido and other fused quinoline derivatives synthesized from 4-hydroxy-3-acyl quinolin-2-one have been screened for antioxidant activities. The studies revealed significant antioxidant properties, indicating potential for therapeutic applications (Sankaran et al., 2010).

Anticancer Potential

Several derivatives of 4-methyl-3,4-dihydro-1H-quinolin-2-one have been synthesized and evaluated as potential anticancer agents. Some compounds exhibited promising activity against cancer cell lines, suggesting a new avenue for cancer therapy development (Desai et al., 2017).

properties

IUPAC Name

4-methyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFYSJDNZFRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90412951
Record name 4-methyl-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3,4-dihydro-1H-quinolin-2-one

CAS RN

30696-28-7
Record name 4-methyl-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Batanero, F Barba - The Journal of Organic Chemistry, 2003 - ACS Publications
Cathodic reduction of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide at −1.2 V (vs SCE) under aprotic conditions yields 3-chloro-1,4-disubstituted-2(1H)-quinolinones (1) as …
Number of citations: 20 pubs.acs.org
J Horn, HY Li, SP Marsden, A Nelson, RJ Shearer… - Tetrahedron, 2009 - Elsevier
An efficient and convergent one-step synthesis of substituted dihydroquinolin-2-ones from α,β-unsaturated esters and aminoaryl pinacolboronates under rhodium catalysis is reported. …
Number of citations: 42 www.sciencedirect.com

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